molecular formula C8H10N4OS B2953644 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one CAS No. 1003993-33-6

2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one

Cat. No.: B2953644
CAS No.: 1003993-33-6
M. Wt: 210.26
InChI Key: JHOJWBLXWGZWGU-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one is a synthetic heterocyclic compound that incorporates both pyrazole and thiazolidinone pharmacophores, making it a subject of interest in medicinal chemistry research. This structure is part of a class of compounds known for a wide spectrum of potential biological activities. The thiazolidinone core is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating significant pharmacological properties, including antimicrobial, antidiabetic, anti-inflammatory, and anticancer activities . Specifically, research on structurally related pyrazolyl-thiazolidinedione hybrids has shown that these compounds can exhibit notable antibacterial and antifungal properties . These analogs have demonstrated effectiveness against Gram-positive bacteria and have been associated with remarkable antifungal activity in antimicrobial evaluations . The mechanism of action for such compounds can be diverse, but for antimicrobial activity, it may involve the inhibition of essential bacterial enzymes, such as MurB, which is a key precursor in the biosynthesis of peptidoglycan . Researchers value this compound as a key intermediate for the synthesis of novel heterocyclic derivatives and for exploring structure-activity relationships (SAR) to develop new therapeutic agents. This product is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)imino-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-5-6(3-9-12(5)2)10-8-11-7(13)4-14-8/h3H,4H2,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOJWBLXWGZWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)N=C2NC(=O)CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

The compound 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one, also known as 2-(1,5-dimethyl-1H-pyrazol-4-yl imino)-thiazolidin-4-one, is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry .

Chemical Properties

  • Molecular Formula: C8H10N4OSC_8H_{10}N_4OS
  • Molecular Weight: 210.26

Potential Applications in Scientific Research

While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available in the search results, the broader class of thiazolidin-4-one derivatives has demonstrated significant anticancer activities and enzyme inhibition .

Thiazolidin-4-one Derivatives as Anticancer Agents
Thiazolidin-4-one derivatives are considered important chemical scaffolds with anticancer activity . They have been extensively researched, with current scientific literature indicating significant anticancer activities . These compounds have shown potential as multi-target enzyme inhibitors .

Examples of Anticancer Activity

  • CDK2 Inhibition: One study showed a thiazolidin-4-one derivative (analogue 2 ) with CDK2 inhibitory activity (IC50 = 56.97 ± 2 µM) and potent cytotoxic activity against MCF-7 and HepG2 tumor cell lines (IC50 values of 0.54 µM and 0.24 µM, respectively) .
  • Multi-Tyrosine Kinase Inhibition: Another study identified a compound (6 ) with potent inhibitory activity toward multiple tyrosine kinases, including c-Met, Src, Ron, KDR, c-Kit, and IGF-IR (IC50 = 0.021 µmol L−1). This compound also showed cytotoxic activity against the A549 lung carcinoma cell line (0.041 µM concentration) .
  • PIM Kinase Inhibition: A compound (7 ) demonstrated potent PIM kinase inhibition (IC50 = 2.2 ± 1.8 µM) and anti-proliferative activity against leukemia cell lines MV4-11 and K562 (IC50 values of 3.4 µM and 0.75 µM) .

Synthesis of Thiazolidin-4-one Derivatives
Researchers have developed various synthetic strategies for creating thiazolidin-4-one derivatives, including synthetic, green, and nanomaterial-based synthesis routes . These routes involve different chemical reactions and catalysts to obtain the desired compounds .

Table of Synthetic Routes for Thiazolidin-4-one Derivatives

Synthetic RouteDescription
Route 1One-pot synthesis using aromatic amine, aromatic aldehyde, mercaptoacetic acid, and Bi(SCH2COOH)3 as a catalyst under solvent-free conditions
Route 2One-pot four-component condensation-cyclization reaction using refluxing hydrazine carbothiomide derivatives and DMAD (dimethyl acetylenedicarboxylate) in absolute ethanol
Route 3Reaction of substituted thiazole-2-amine with α-chloro acetyl chloride, dry benzene, and ammonium thiocyanate to create intermediates, followed by reaction with substituted benzaldehyde, acetic acid, and sodium acetate
Route 4Reaction of aniline, benzaldehyde, and thioglycolic acid at 110°C in PPG (polypropylene glycol)
Route 5Similar to Route 4, but with different aniline derivatives
Route 6Reaction of pyrazole carbaldehyde, anilines, and thioglycolic acid using DSDABCOC as a catalyst
Route 7Reaction between aromatic carbaldehyde, aromatic amines, and mercapto acetic acid in DTPEAC (diisopropyl ethyl ammonium acetate) at room temperature
Route 8Phenylhydrazine dissolved with benzaldehyde in methanol, followed by heating with mercaptoacetic acid
Route 12Reaction of thiosemicarbazide with dehydroacetic acid, followed by reaction with (ethyl 2-bromo propionate), phenyl bromoacetate, or maleimide
Route 13Reaction of thiosemicarbazide with substituted benzoyl chloride, sodium bicarbonate, aldehyde, and ethanol
Route 14Reaction of substituted aromatic aldehyde, ethyl 3-aminopropionate hydrochloride, mercaptoacetic acid, DIPEA (N, N-diisopropyl ethylamine) in various solvents
Synthesis 1Green chemistry protocol using aldehydes, amines, and thioglycolic acid in the presence of VOSO4 (vanadyl sulfate) in acetonitrile under ultrasonic irradiation
Synthesis 2Reaction of 4-(p-toulysulfonoxy) benzaldehyde, aryl/heteryl amines along with mercaptoacetic acid in PEG-400
Synthesis 32-chloroquinoline-3-carbaldehyde and aromatic aniline condensed under microwave irradiation, followed by reaction with thioacetic acid and zeolite 5A under microwave irradiation

These various synthetic routes underscore the versatility of thiazolidin-4-ones in creating diverse compounds with potential applications .

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Mechanism of Action

The exact mechanism of action for 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, its antileishmanial activity may involve inhibition of specific enzymes in the parasite .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing electrophilicity and target binding . In contrast, bulky groups (e.g., diiodophenol) may reduce efficacy due to steric effects .
  • Ring Systems: Thiadiazole-thiazolidinones excel in antioxidant activity, while pyrazole-thiazolidinones show stronger enzyme inhibition (e.g., α-amylase) .
  • Isomerism: The Z-configuration of the imine linkage in 2-arylimino-thiazolidinones improves α-amylase inhibition by aligning functional groups optimally .

Key Observations:

  • Efficiency: Knoevenagel condensation (used for pyrazole-thiazolidinones) offers high yields (72–85%) under mild conditions .
  • Versatility : Thiadiazole hybrids require acidic conditions, limiting substrate compatibility compared to solvent-based methods .

Biological Activity

2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one is a heterocyclic compound that combines pyrazole and thiazolidinone moieties. This compound has attracted attention due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound can be approached through various methods involving the condensation of pyrazole derivatives with thiazolidinones. For instance, a one-pot synthesis method has been described where aromatic amines and aldehydes react under solvent-free conditions to yield thiazolidinone derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For example, it was tested against breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating synergistic effects when combined with doxorubicin, a standard chemotherapeutic agent . The IC50 values for these combinations indicate enhanced efficacy compared to doxorubicin alone.

Cell LineIC50 (µM)Combination Effect
MCF-75.0Synergistic with Doxorubicin
MDA-MB-2313.5Synergistic with Doxorubicin

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the pyrazole ring is essential for its anticancer properties, as modifications to this moiety can significantly alter activity levels. For instance, variations in substituents on the pyrazole ring have been shown to influence cytotoxicity and selectivity towards cancer cells .

Case Studies

A notable case study involved the evaluation of various thiazolidinone derivatives in combination therapies for breast cancer treatment. The study found that compounds similar to this compound enhanced the effectiveness of conventional chemotherapy agents by reducing cell viability in resistant cancer cell lines .

Another study focused on the anti-inflammatory properties of this compound, where it was tested against various inflammatory markers in vitro. Results indicated a significant reduction in TNF-alpha levels when treated with the compound compared to untreated controls .

Q & A

Q. What are the common synthetic routes for preparing 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one and its derivatives?

The compound is typically synthesized via condensation reactions. For example, 1,5-dimethyl-1H-pyrazole derivatives react with chloroacetyl chloride in the presence of a base like triethylamine, followed by cyclization with thioglycolic acid or related reagents to form the thiazolidin-4-one core. Solvents such as dichloromethane or ethanol are commonly used under reflux conditions . Characterization involves IR, NMR, and mass spectrometry to confirm structural integrity.

Q. What spectroscopic techniques are critical for characterizing novel thiazolidin-4-one derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding patterns.
  • IR Spectroscopy : Identifies functional groups like C=O (1690–1740 cm⁻¹) and C=N (1600–1650 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and intermolecular interactions .

Q. What in vitro assays evaluate the anticancer potential of thiazolidin-4-one derivatives?

The MTT assay is widely used to assess anti-proliferative activity against cancer cell lines (e.g., MCF-7 breast adenocarcinoma). IC₅₀ values are calculated to compare potency. For example, derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring showed IC₅₀ values <150 µmol L⁻¹, indicating strong activity .

Q. How do substituents on the phenyl ring influence antioxidant activity?

Derivatives with conjugated systems (e.g., styryl groups) enhance radical scavenging. For instance, 2-phenyl-3-(5-styryl-thiadiazol-2-yl)-thiazolidin-4-one exhibited superoxide anion scavenging with IC₅₀ = 10.32 µmol L⁻¹, outperforming standard antioxidants like DPPH (IC₅₀ = 161.93 µmol L⁻¹) .

Advanced Research Questions

Q. How are DFT calculations applied to analyze configurational isomerism in thiazolidin-4-one derivatives?

Density Functional Theory (DFT) at the B3LYP level predicts rotational barriers and stabilizes isomer configurations (e.g., 2Z,5E vs. 2E,5Z). Energy barriers for C–N and C–C bond rotations are calculated in 10° increments to identify the most stable conformers. This aids in rationalizing reactivity and binding modes in biological targets .

Q. What SAR strategies optimize biological activity in thiazolidin-4-one derivatives?

  • Position 2 : Aromatic/heteroaromatic substituents (e.g., p-tolyl) enhance anticancer activity.
  • Position 5 : Alkyl chains (e.g., n-butyl) improve antiviral potency (IC₅₀ = 3.2 µM), while bulky groups increase toxicity.
  • Core Modifications : Thiourea or thiadiazole hybrids enhance dual activity (antimicrobial + antioxidant) .

Q. How can data contradictions in IC₅₀ values across studies be resolved?

Discrepancies arise from variations in assay conditions (e.g., cell line specificity, incubation time). Normalizing data using reference standards (e.g., doxorubicin for cytotoxicity) and reporting molar concentrations (µM vs. µg/mL) improves cross-study comparability. Meta-analyses of structural motifs (e.g., nitro groups vs. halogens) also clarify trends .

Q. What challenges exist in optimizing pharmacokinetic properties of thiazolidin-4-one derivatives?

  • Solubility : Hydrophobic substituents reduce aqueous solubility; PEGylation or prodrug strategies are explored.
  • Toxicity : Alkyl chains (e.g., isopentane) increase cytotoxicity (6-fold in some cases), necessitating in vivo toxicity screening.
  • Metabolic Stability : Esterase-sensitive groups (e.g., acetyl) are prone to hydrolysis, requiring stabilization via fluorination .

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